![molecular formula C9H12ClNO B2706482 2-Amino-3-(3-chlorophenyl)propan-1-ol CAS No. 37844-06-7](/img/structure/B2706482.png)
2-Amino-3-(3-chlorophenyl)propan-1-ol
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Overview
Description
“2-Amino-3-(3-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is C9H12ClNO . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is 185.65 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Antifungal Evaluation
One notable application of derivatives closely related to 2-Amino-3-(3-chlorophenyl)propan-1-ol is in the synthesis of 1,2,3-Triazole derivatives for antifungal evaluations. For instance, the compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, synthesized via copper-catalyzed azide alkyne cycloaddition (click chemistry), showed significant antifungal activity against Candida strains, indicating its potential as a lead compound for antifungal drug development (Lima-Neto et al., 2012).
Inhibition of Carbon Steel Corrosion
Derivatives of 2-Amino-3-(3-chlorophenyl)propan-1-ol have been studied for their corrosion inhibition properties. The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(3-chlorophenyl)propan-1-ol, demonstrated effective inhibition of carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).
Analytical Chemistry Applications
Another interesting application is in the synthesis of novel amino-functionalized polymers for environmental sampling. A derivative, synthesized using 3-(trimethoxysilyl)propylamine as a precursor, was used to coat fused-silica fiber for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples. This demonstrates the compound's utility in developing analytical methodologies for environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).
Mechanism of Action
The mechanism of action of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is not specified in the search results. Given its structure, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. Its potential pharmacological activities suggest it may interact with specific receptors or enzymes in the body .
Safety and Hazards
The safety information for “2-Amino-3-(3-chlorophenyl)propan-1-ol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXQIODUSXROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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